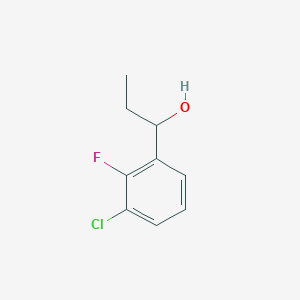

1-(3-Chloro-2-fluorophenyl)propan-1-ol

Description

Properties

IUPAC Name |

1-(3-chloro-2-fluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5,8,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHURBVMAYTKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chemical Synthesis via Halohydrin Formation and Reduction

One of the foundational approaches to preparing halogenated propanol derivatives is the chemical synthesis involving halohydrin intermediates. For example, 3-chloro-1-propanol can be synthesized by reacting 1,3-propanediol with hydrochloric acid catalyzed by benzenesulfonic acid, achieving high yields (>95%) and conversion rates under controlled temperature conditions (80–100 °C).

Key steps in this method include:

- Reacting 1,3-propanediol with partial hydrochloric acid and benzenesulfonic acid catalyst in a reaction kettle at 80–100 °C for 3 hours.

- Adding residual hydrochloric acid and continuing the reaction for 10 hours under heat preservation.

- Performing a water-toluene reflux to remove impurities.

- Neutralizing the reaction mixture with sodium bicarbonate.

- Purifying by distillation and rectification to isolate the 3-chloro-1-propanol product.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Benzenesulfonic acid (2–5 parts) |

| Reactants ratio | 1,3-propanediol: 500 parts; HCl: 1000–1100 parts |

| Temperature | 80–100 °C |

| Reaction time | Initial 3 hours + 10 hours |

| Yield | >95% comprehensive yield |

| Purification | Distillation with toluene reflux |

This method provides a scalable industrial route with high safety and operability, minimizing toxic waste generation.

Enzymatic Reduction for Stereospecific Preparation

For aryl-substituted chloropropanol derivatives similar to 1-(3-chloro-2-fluorophenyl)propan-1-ol, enzymatic methods offer stereoselective advantages. A notable example is the enzymatic reduction of 3-chloro-1-(2-thienyl)propan-1-one to the corresponding optically active alcohol using alcohol dehydrogenase enzymes from the Thermoanaerobacter genus.

Highlights of this enzymatic method:

- Use of alcohol dehydrogenase (ADH-T) for stereospecific reduction.

- Reaction conditions: temperature range 10–85 °C, pH 4.5–9.

- The process can employ free or immobilized enzymes or even whole cells.

- Extraction of the product from aqueous phase using solvents like toluene or ethyl acetate.

- Achieves high chemical purity (>95%) and enantiomeric excess.

Though this example involves a thiophene ring rather than a chlorofluorophenyl group, the enzymatic reduction principle can be adapted to synthesize this compound with high stereocontrol, especially when optically active forms are desired.

Lipase-Catalyzed Enantioselective Synthesis

Lipase enzymes have been employed to synthesize both enantiomers of 3-chloro-1-arylpropan-1-ols, which structurally resemble this compound. The method involves:

- Enantioselective acylation of racemic chlorohydrin esters using lipase from Pseudomonas fluorescens.

- Followed by hydrolysis of the enantiomerically enriched esters using lipase from Candida rugosa.

- The process yields enantiopure (S)- or (R)-1-aryl-3-chloropropan-1-ols with enantiomeric excess up to 99% and yields between 34–42%.

| Step | Description |

|---|---|

| Starting material | Racemic 3-chloro-1-arylpropan-1-ol esters |

| Enzyme for acylation | Lipase from Pseudomonas fluorescens (LAK) |

| Enzyme for hydrolysis | Lipase from Candida rugosa (CRL) |

| Enantiomeric excess (ee) | Up to 99% |

| Yield | 34–42% |

This biocatalytic approach is valuable for producing stereochemically pure intermediates, which is critical in pharmaceutical applications.

Summary Table of Preparation Methods

| Method Type | Key Reactants/Enzymes | Conditions | Yield/Enantiomeric Purity | Notes |

|---|---|---|---|---|

| Chemical synthesis | 1,3-propanediol, HCl, benzenesulfonic acid | 80–100 °C, 13 h total | >95% yield | Industrially scalable, high conversion |

| Enzymatic reduction | Alcohol dehydrogenase (Thermoanaerobacter) | 10–85 °C, pH 4.5–9 | >95% purity, high enantiomeric excess | Stereospecific, uses biocatalysts |

| Lipase-catalyzed synthesis | Lipases (Pseudomonas fluorescens, Candida rugosa) | Mild conditions, enzymatic steps | 34–42% yield, 99% ee | Produces both enantiomers selectively |

Research Findings and Notes

- The chemical synthesis method using benzenesulfonic acid as a catalyst is notable for its high yield and low environmental impact due to minimal toxic waste generation.

- Enzymatic methods provide stereochemical control, which is essential for pharmaceutical intermediates, and can be adapted to various substituted phenyl rings including fluorinated and chlorinated derivatives.

- Lipase-catalyzed processes allow access to both enantiomers of chloropropanol derivatives, which is important for chiral drug synthesis.

- Extraction and purification strategies often involve organic solvents such as toluene, ethyl acetate, or methylene chloride, with crystallization steps to enhance purity and enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-2-fluorophenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone, 1-(3-chloro-2-fluorophenyl)propan-1-one, using oxidizing agents like chromyl chloride.

Reduction: Reduction of the ketone group to form the alcohol.

Substitution: Nucleophilic substitution reactions at the chloro and fluoro positions.

Common Reagents and Conditions:

Oxidation: Chromyl chloride, dichromate salts, and strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium hydroxide or ammonia, and suitable solvents.

Major Products Formed:

Oxidation: 1-(3-chloro-2-fluorophenyl)propan-1-one.

Reduction: this compound (the starting material).

Substitution: Various substituted phenyl compounds depending on the nucleophile used.

Scientific Research Applications

1-(3-Chloro-2-fluorophenyl)propan-1-ol is utilized in several scientific research areas:

Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive compounds.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Chloro-2-fluorophenyl)propan-1-ol exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions.

Molecular Targets and Pathways Involved:

Enzymes: May inhibit or activate certain enzymes, altering metabolic pathways.

Receptors: May bind to receptors, triggering signal transduction pathways.

Comparison with Similar Compounds

Structural Analogs with Halogenated Phenyl Groups

a. 1-(3-Chlorophenyl)propan-2-ol (CAS 343270-59-7)

- Structure : Secondary alcohol (propan-2-ol) with a 3-chlorophenyl group.

- Key Differences :

- Position of hydroxyl group : Secondary alcohol (propan-2-ol) vs. primary alcohol (propan-1-ol).

- Substituents : Lacks the 2-fluoro substituent, reducing steric and electronic effects.

- Physicochemical Properties :

| Property | 1-(3-Chloro-2-fluorophenyl)propan-1-ol | 1-(3-Chlorophenyl)propan-2-ol |

|---|---|---|

| Molecular Weight (g/mol) | 200.64 | 170.64 |

| Boiling Point (°C) | Not reported | Not reported |

| Solubility | Likely lower due to fluorine | Higher in polar solvents |

- Applications : Secondary alcohols like 1-(3-chlorophenyl)propan-2-ol are intermediates in pharmaceutical synthesis, whereas fluorinated analogs may exhibit enhanced metabolic stability .

b. 1-(3-Chloro-2-fluorophenyl)cyclopropanamine (CAS 1227418-16-7)

- Structure: Cyclopropanamine group replaces the propanol chain.

- Key Differences: Functional group: Amine vs. alcohol, altering reactivity (e.g., nucleophilicity).

- Applications : Cyclopropanamine derivatives are common in drug discovery for their conformational rigidity .

Functional Group Variants

a. 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one (CAS 1341641-88-0)

- Structure : Ketone (propan-1-one) instead of alcohol.

- Key Differences :

- Oxidation state : Ketone (oxidized) vs. alcohol (reduced).

- Reactivity : Ketones undergo nucleophilic additions; alcohols participate in esterification or oxidation.

- Physicochemical Properties :

| Property | This compound | 1-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-one |

|---|---|---|

| Molecular Weight (g/mol) | 200.64 | 200.64 |

| Boiling Point (°C) | Not reported | Not reported |

| Polarity | Higher (due to -OH) | Lower (due to ketone) |

- Applications : Ketones are intermediates in fragrances and pharmaceuticals; fluorination may enhance lipophilicity .

b. 1-Chloro-3-(3-chlorophenyl)propan-2-one (CAS 24253-17-6)

- Structure : Dichlorinated phenyl group with a ketone and chloro substituent on the propane chain.

- Key Differences :

- Substituents : Dual chloro groups vs. chloro-fluoro; propane chain substitution differs.

- Reactivity : α-chloroketones are prone to nucleophilic substitution or elimination.

- Physicochemical Properties :

| Property | This compound | 1-Chloro-3-(3-chlorophenyl)propan-2-one |

|---|---|---|

| Molecular Weight (g/mol) | 200.64 | 203.07 |

| Density (g/cm³) | Not reported | 1.275 |

Substituent Position and Electronic Effects

a. 1-(4-(Dimethylamino)phenyl)propan-1-ol

- Structure: 4-dimethylamino substituent (electron-donating) vs. 3-chloro-2-fluoro (electron-withdrawing).

- Key Differences: Electronic effects: Dimethylamino group increases electron density on the ring, enhancing resonance stabilization. Acidity: -OH in this compound is more acidic due to electron-withdrawing substituents.

- Synthesis : Prepared via Grignard reaction, similar to halogenated analogs .

b. 3-Chloro-1-(thiophen-2-yl)propan-1-ol

- Structure : Thiophene ring replaces fluorophenyl group.

- Key Differences :

- Aromatic system : Thiophene (heteroaromatic) vs. benzene, altering conjugation and solubility.

- Reactivity : Thiophene derivatives are common in materials science and agrochemicals .

Biological Activity

1-(3-Chloro-2-fluorophenyl)propan-1-ol is an organic compound with significant potential in medicinal chemistry. Its unique structural characteristics, including the presence of halogen substituents, contribute to its biological activity and interactions with various molecular targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C9H10ClF, with a molecular weight of approximately 188.63 g/mol. The compound is characterized by a propanol moiety linked to a chlorinated and fluorinated phenyl ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

- Enzyme Interaction : The compound may inhibit or activate certain enzymes, thereby altering metabolic pathways. This modulation can affect various biochemical processes within cells.

- Receptor Binding : It may bind to specific receptors, triggering signal transduction pathways that can lead to physiological changes.

Biological Activity Studies

Research has demonstrated various biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest the compound exhibits antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes involved in critical metabolic pathways. For instance, it may show inhibitory effects on certain kinases or phosphatases.

- Therapeutic Potential : As a precursor in the synthesis of bioactive compounds, it has been explored for its role in developing novel therapeutic agents targeting various diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential. Below is a table summarizing key differences:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| This compound | Chlorine and fluorine substituents | Antimicrobial, potential enzyme inhibitor |

| 1-(3-chlorophenyl)propan-1-ol | Chlorine only | Moderate antimicrobial activity |

| 1-(2-fluorophenyl)propan-1-ol | Fluorine only | Limited biological studies |

| 1-(3-bromophenyl)propan-1-ol | Bromine instead of chlorine | Potentially higher reactivity |

Case Studies

Several studies have investigated the biological activity of halogenated phenolic compounds similar to this compound:

- Antiplasmodial Activity : A study on structurally related compounds showed promising antiplasmodial activity against Plasmodium falciparum strains, indicating potential for further exploration in malaria treatment .

- Enzyme Inhibition Studies : Research has indicated that compounds with similar structures can inhibit key metabolic enzymes involved in cancer progression, suggesting that this compound may also possess similar capabilities .

- Synthesis and Application : The compound has been utilized as a chiral building block in organic synthesis, demonstrating its versatility and importance in drug development processes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-Chloro-2-fluorophenyl)propan-1-ol?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A plausible route includes:

Grignard Reaction : Reacting 3-chloro-2-fluorobenzaldehyde with ethyl magnesium bromide to form a secondary alcohol intermediate.

Reduction : Catalytic hydrogenation (e.g., using Pd/C or Raney Ni) or borohydride reduction of a ketone precursor (if applicable).

Purification : Column chromatography or recrystallization to isolate the product.

Key parameters include solvent choice (e.g., ethanol, THF), temperature control (0–25°C for Grignard), and inert atmosphere to prevent oxidation .

Q. How is the purity and structure of this compound characterized?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm the presence of the aromatic chloro-fluoro substituents (e.g., deshielded protons at δ 7.2–7.8 ppm) and propanol chain.

- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (expected m/z for CHClFO: ~188.04).

- HPLC : Reverse-phase chromatography with UV detection to assess purity (>95% typically required for research use) .

Q. What are the key physicochemical properties of this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water.

- Stability : Sensitive to light and moisture; store under nitrogen at −20°C.

- Melting Point : Likely in the range of 80–100°C (based on analogues like 1-(2-chlorophenyl)propan-1-ol) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for this compound?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA or IB column with hexane/isopropanol mobile phases.

- Enzymatic Kinetic Resolution : Lipase-mediated acetylation of one enantiomer (e.g., using Candida antarctica lipase B).

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid derivatives) .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining enantiopurity?

- Methodological Answer :

- Continuous Flow Reactors : Improve reaction control and reduce side products (e.g., optimized Grignard addition in flow).

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in hydrogenation steps to enhance enantioselectivity.

- In-line Analytics : Real-time FTIR or PAT (Process Analytical Technology) to monitor critical parameters .

Q. How does the substitution pattern (Cl/F positions) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing Cl and F groups activate the phenyl ring for nucleophilic aromatic substitution (e.g., SNAr at the 2-fluoro position).

- Steric Hindrance : The 3-chloro substituent may hinder coupling reactions (e.g., Suzuki-Miyaura) unless bulky ligands (e.g., SPhos) are used.

- Comparative Studies : Benchmarked against 1-(4-chlorophenyl)propan-1-ol to assess positional effects .

Q. What computational methods predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450 or kinases) based on structural analogues in patent literature.

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from related benzodiazoles .

Q. How can this compound serve as an intermediate in synthesizing complex bioactive molecules?

- Methodological Answer :

- Case Study : Coupling with thieno[3,2-d]pyrimidine cores (as in ) via Mitsunobu reaction to form ether linkages.

- Functionalization : Oxidation to ketones for subsequent reductive amination or condensation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.